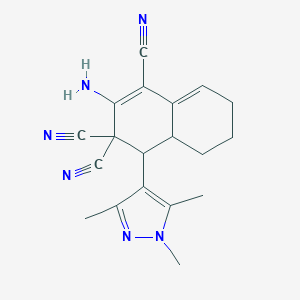
2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, commonly known as TTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TTA is a naphthalene-based compound that has been found to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
作用机制
The mechanism of action of TTA is complex and not fully understood. However, studies have shown that TTA can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. TTA has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response and inflammation.
Biochemical and Physiological Effects
TTA has been found to have diverse biochemical and physiological effects. Studies have shown that TTA can improve glucose and lipid metabolism, reduce inflammation, and inhibit the growth of cancer cells. Additionally, TTA has been found to have neuroprotective properties, with studies showing that it can protect against oxidative stress and improve cognitive function.
实验室实验的优点和局限性
One advantage of using TTA in lab experiments is its accessibility and relatively low cost. TTA is readily available and can be synthesized in large quantities, making it a viable option for scientific research. However, one limitation of using TTA in lab experiments is its potential toxicity. Studies have shown that TTA can be toxic at high doses, and caution should be taken when working with this compound.
未来方向
There are several future directions for research on TTA. One potential area of interest is its potential applications in the treatment of neurodegenerative diseases. Studies have shown that TTA has neuroprotective properties, and further research could explore its potential as a treatment for conditions such as Alzheimer's and Parkinson's disease. Additionally, further research could explore the potential of TTA as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
Conclusion
In conclusion, TTA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of TTA has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research. TTA has been extensively studied for its potential applications in anti-inflammatory, anti-cancer, and anti-diabetic properties. The mechanism of action of TTA is complex and not fully understood, but studies have shown that it can activate PPARγ and inhibit the activity of NF-κB. TTA has diverse biochemical and physiological effects, and further research could explore its potential applications in the treatment of neurodegenerative diseases and metabolic disorders.
合成方法
The synthesis of TTA involves a multi-step process that includes the reaction of 4-chloro-1,3,5-trimethylpyrazole with 2,3-dichloro-1,4-naphthoquinone to form 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dichloro-1,4-naphthoquinone. This intermediate compound is then reacted with ammonia to form TTA. The synthesis of TTA has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research.
科学研究应用
TTA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its anti-inflammatory properties. Studies have shown that TTA can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. TTA has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis and inhibit the growth of cancer cells. Additionally, TTA has been found to have anti-diabetic properties, with studies showing that it can improve glucose tolerance and insulin sensitivity in animal models.
属性
分子式 |
C19H20N6 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-amino-4-(1,3,5-trimethylpyrazol-4-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C19H20N6/c1-11-16(12(2)25(3)24-11)17-14-7-5-4-6-13(14)15(8-20)18(23)19(17,9-21)10-22/h6,14,17H,4-5,7,23H2,1-3H3 |
InChI 键 |
PTYGVKYRDGUFHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
规范 SMILES |
CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)
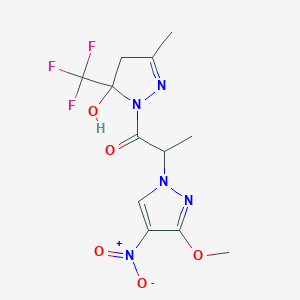
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
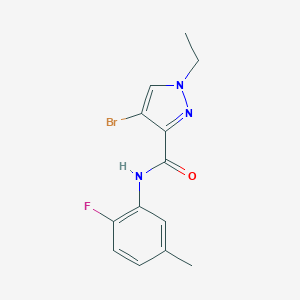
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)
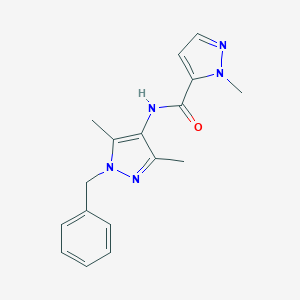
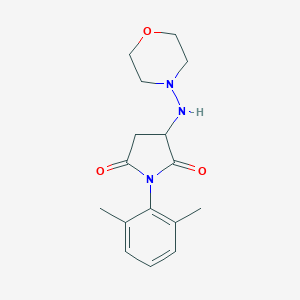
![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
